

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B071107

[Get Quote](#)

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of metabolic stability, favorable pharmacokinetic profiles, and versatile biological activity is paramount. Among the five-membered aromatic heterocycles, the 1,3,4-oxadiazole ring has emerged as a "privileged structure."^{[1][2]} Its unique electronic properties, ability to act as a bioisostere for ester and amide functionalities, and its role as a hydrogen bond acceptor contribute to its frequent incorporation into pharmacologically active agents.^[3] The 1,3,4-oxadiazole nucleus is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral activities, among others.^{[1][2][4]}

This guide focuses on a specific, highly functionalized derivative: **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** (CAS No. 179056-82-7).^[5] This compound is of significant interest to drug development professionals not only for the inherent properties of its oxadiazole core but also for the synthetic versatility offered by its terminal benzaldehyde group. The aldehyde functionality serves as a crucial chemical handle for diversification, enabling the construction of larger, more complex molecules through reactions such as Schiff base formation, Wittig reactions, and reductive amination. This positions the title compound as a valuable building block for creating libraries of potential drug candidates.

This document provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, characteristic spectral data for validation, and an exploration of its applications in drug discovery.

Chemical Structure and Physicochemical Properties

The molecule consists of a central 1,3,4-oxadiazole ring disubstituted at the 2- and 5-positions. The 5-position is capped with a methyl group, while the 2-position is attached to a benzene ring that is para-substituted with a formyl (aldehyde) group.

Caption: Chemical Structure of **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde**.

Property	Value	Source
CAS Number	179056-82-7	[5]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[5]
Molecular Weight	188.19 g/mol	[5]
IUPAC Name	4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde	[5]
Canonical SMILES	CC1=NN=C(O1)C2=CC=C(C=C2)C=O	[5]
Purity	≥98% (Typical Commercial)	[5]
LogP	0.815	[5]
Hydrogen Bond Acceptors	3	[5]

Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most robust and common methods involve the cyclodehydration of an N,N'-diacylhydrazine intermediate.[\[6\]](#)[\[7\]](#) This intermediate is typically formed from the reaction of an acid hydrazide with an acylating agent. For the title compound, a logical and efficient pathway starts from 4-formylbenzoic acid.

Synthetic Workflow Overview

The process can be visualized as a multi-step sequence:

- Esterification: Protection of the carboxylic acid to prevent unwanted side reactions.

- Hydrazinolysis: Conversion of the ester to the corresponding acid hydrazide.
- Acylation: Reaction of the hydrazide with an acetylating agent to form the key diacylhydrazine intermediate.
- Cyclodehydration: Ring closure to form the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde**.

Detailed Step-by-Step Protocol

This protocol is a representative method derived from established literature procedures for the synthesis of analogous 1,3,4-oxadiazoles.[\[7\]](#)[\[8\]](#)[\[9\]](#)

PART A: Synthesis of 4-Formylbenzohydrazide

- Esterification: To a solution of 4-formylbenzoic acid (15.0 g, 0.1 mol) in methanol (200 mL), add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.
 - Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by methanol. The reaction is performed at 0 °C to control the exothermic reaction.
- Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor completion by TLC.
- Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-formylbenzoate as a solid.
- Hydrazinolysis: Dissolve the crude methyl 4-formylbenzoate (16.4 g, 0.1 mol) in ethanol (150 mL). Add hydrazine hydrate (10 mL, 0.2 mol) and reflux the mixture for 6 hours.
 - Causality: Hydrazine is a strong nucleophile that displaces the methoxy group of the ester to form the stable hydrazide. Refluxing ensures the reaction goes to completion.

- Cool the reaction mixture to room temperature. The product, 4-formylbenzohydrazide, will precipitate.
- Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

PART B: Synthesis of **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde**

- Acylation & Cyclodehydration (One-Pot): In a round-bottom flask, suspend 4-formylbenzohydrazide (8.2 g, 0.05 mol) in phosphorus oxychloride (POCl_3 , 30 mL).
 - Trustworthiness: POCl_3 serves a dual role here. It acts as the solvent and the dehydrating agent, which is a common and efficient strategy for oxadiazole synthesis.^{[7][9]} This avoids the need to isolate the potentially unstable diacylhydrazine intermediate.
- To this suspension, add acetic anhydride (5.7 mL, 0.06 mol) dropwise while stirring in an ice bath.
 - Causality: Acetic anhydride provides the acetyl group necessary to form the diacylhydrazine *in situ*, which is the direct precursor to the cyclized product.
- After the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours. The reaction color will typically darken.
- Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.
 - Safety Note: This step is highly exothermic and should be done slowly in a well-ventilated fume hood.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.
- The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.
- Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure **4-(5-Methyl-1,3,4-oxadiazol-2-**

yl)benzaldehyde.

Spectroscopic Characterization and Validation

Validation of the final product's identity and purity is critical. The following table summarizes the expected spectroscopic data based on the compound's structure and data from analogous compounds reported in the literature.[10][11][12]

Technique	Expected Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 10.1 (s, 1H, -CHO), 8.2 (d, J=8.0 Hz, 2H, Ar-H), 8.0 (d, J=8.0 Hz, 2H, Ar-H), 2.6 (s, 3H, -CH ₃).
¹³ C NMR (101 MHz, DMSO-d ₆)	δ 192.5 (C=O, aldehyde), 165.0 (C-oxadiazole), 164.5 (C-oxadiazole), 139.0 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-C), 11.0 (-CH ₃).
FT-IR (KBr, cm ⁻¹)	~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1700 (C=O str.), ~1610 (C=N str.), ~1580 (Ar C=C str.), ~1020 (C-O-C str.).
Mass Spec (ESI-MS)	m/z 189.06 [M+H] ⁺ , 211.04 [M+Na] ⁺ .

Applications in Medicinal Chemistry and Drug Development

The title compound is a strategic intermediate for synthesizing lead compounds in drug discovery programs. The 1,3,4-oxadiazole core provides metabolic stability, while the benzaldehyde moiety allows for facile chemical modification.

- **Anticancer Agents:** Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent anticancer activity.[12][13] The aldehyde can be converted into Schiff bases or other derivatives that can interact with biological targets. For instance, reaction with various amines or hydrazides can generate a library of compounds for screening against cancer cell lines.

- **Antimicrobial Agents:** The oxadiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.^[4] **4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde** can be used as a starting point to synthesize novel antimicrobial candidates by elaborating the aldehyde group into structures known to possess antimicrobial activity.
- **Enzyme Inhibitors:** The rigid, planar structure of the oxadiazole-phenyl core can serve as a scaffold to position functional groups for optimal interaction within an enzyme's active site. A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been investigated as a carbonic anhydrase inhibitor.^{[9][14]} The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives for inhibitor design.

Conclusion

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its synthesis is straightforward, utilizing established and reliable chemical transformations. The presence of the reactive aldehyde group on a metabolically stable and biologically relevant oxadiazole scaffold makes it an exceptionally valuable building block for medicinal chemists. This guide provides the foundational knowledge—from synthesis to characterization—required for researchers to confidently incorporate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jchemrev.com [jchemrev.com]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds - Int J Pharm Chem Anal [ijpca.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 10. rsc.org [rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071107#4-5-methyl-1-3-4-oxadiazol-2-yl-benzaldehyde-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com